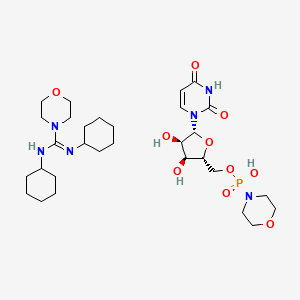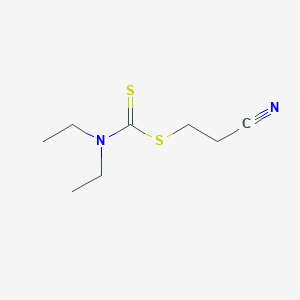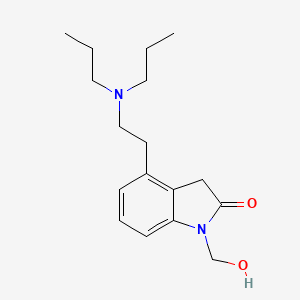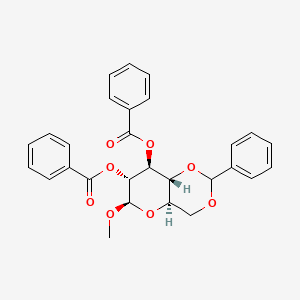
3-Chloro-2-(trimethylsilyl)pyridine
Descripción general
Descripción
3-Chloro-2-(trimethylsilyl)pyridine is a chemical compound with the CAS number 79698-47-8 . It has a molecular weight of 185.73 g/mol and the following IUPAC name: 3-chloro-2-(trimethylsilyl)pyridine . The compound is often used in organic synthesis and can be found in various research applications .
Synthesis Analysis
The synthesis of 3-Chloro-2-(trimethylsilyl)pyridine typically involves reacting 3-Chloropyridine with Chlorotrimethylsilane . This reaction results in the formation of the desired compound .
Molecular Structure Analysis
The molecular formula of 3-Chloro-2-(trimethylsilyl)pyridine is C8H12ClNSi . Its molecular weight is 185.73 g/mol . The compound has a boiling point of 201.0±20.0°C (predicted) and a density of 1.03±0.1 g/cm3 (predicted) .
Chemical Reactions Analysis
3-Chloro-2-(trimethylsilyl)pyridine can participate in various chemical reactions, including its use as a reagent in organic synthesis. For example, it can react with α,δ,ω-triketones to give tricyclic pyrroles .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis of Pyrazole Derivatives
3-Chloro-2-(trimethylsilyl)pyridine: is utilized in the synthesis of pyrazole derivatives, which are a significant class of nitrogen-containing heterocycles. These compounds have a wide range of applications due to their diverse biological activities and are used in the development of pharmaceuticals and agrochemicals .
Development of Photophysical Materials
The compound’s ability to act as an intermediate in the synthesis of complex structures makes it valuable in the development of materials with unique photophysical properties. These materials are crucial for creating advanced photonic devices and sensors .
Organic Synthesis Intermediates
As an intermediate in organic synthesis, 3-Chloro-2-(trimethylsilyl)pyridine is involved in various chemical reactions to produce complex organic molecules. Its reactivity with different reagents allows for the creation of a multitude of compounds used in medicinal chemistry and material science.
Catalysts and Ligands Production
This compound can be used to produce catalysts and ligands that are essential in accelerating chemical reactions and binding to metal ions, respectively. These are particularly useful in industrial processes and synthetic organic chemistry.
Chemical Research and Analysis
In chemical research, 3-Chloro-2-(trimethylsilyl)pyridine is often used for method development in analytical techniques such as NMR, HPLC, LC-MS, and UPLC. This aids in the identification and quantification of substances within a mixture .
Bioactive Molecule Synthesis
The compound serves as a precursor in the synthesis of bioactive molecules. These molecules have applications in drug discovery and development, contributing to the treatment of various diseases .
Material Science Applications
Due to its structural properties, 3-Chloro-2-(trimethylsilyl)pyridine is used in material science to create new materials with desired properties for use in technology and construction .
Industrial Chemical Synthesis
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
3-Chloro-2-(trimethylsilyl)pyridine is a chemical compound with the molecular formula C8H12ClNSi and a molecular weight of 185.73 The primary targets of this compound are currently not well-defined in the literature
Action Environment
It is known that the compound should be stored in aninert atmosphere and at a temperature between 2-8°C .
Propiedades
IUPAC Name |
(3-chloropyridin-2-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNSi/c1-11(2,3)8-7(9)5-4-6-10-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOIHNJGVIXXDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457914 | |
| Record name | 3-CHLORO-2-(TRIMETHYLSILYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(trimethylsilyl)pyridine | |
CAS RN |
79698-47-8 | |
| Record name | 3-CHLORO-2-(TRIMETHYLSILYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzaldehyde, 4,4',4''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-](/img/structure/B1600489.png)







